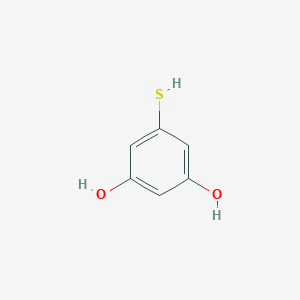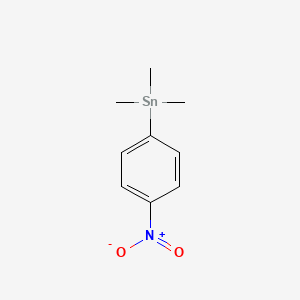
5-Sulfanylbenzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Sulfanylbenzene-1,3-diol, also known as 5-mercapto-resorcinol, is an organic compound with the molecular formula C₆H₆O₂S. It is characterized by the presence of two hydroxyl groups and a thiol group attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-sulfanylbenzene-1,3-diol typically involves the introduction of thiol and hydroxyl groups onto a benzene ring. One common method is the reduction of 5-nitrobenzene-1,3-diol followed by thiolation. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH₄) and thiolating agents like thiourea .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize catalytic hydrogenation and advanced purification techniques to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Sulfanylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions often involve acidic or basic catalysts to facilitate the reaction.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, thiols.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
5-Sulfanylbenzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant properties and its role in enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized in the production of polymers, dyes, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 5-sulfanylbenzene-1,3-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
- 5-Mercapto-resorcinol
- 3,5-Dihydroxythiophenol
- 3,5-Dihydroxy-1-mercapto-benzol
Comparison: 5-Sulfanylbenzene-1,3-diol is unique due to its specific arrangement of hydroxyl and thiol groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced antioxidant properties and greater versatility in synthetic applications .
Eigenschaften
Molekularformel |
C6H6O2S |
|---|---|
Molekulargewicht |
142.18 g/mol |
IUPAC-Name |
5-sulfanylbenzene-1,3-diol |
InChI |
InChI=1S/C6H6O2S/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H |
InChI-Schlüssel |
OWGYJLPOGIKBHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1O)S)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Pyridine, 1,2,3,6-tetrahydro-1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S)-](/img/structure/B8669417.png)








![Benzoic acid, 2-[[[(4-methylphenyl)amino]acetyl]amino]-](/img/structure/B8669475.png)

